molecular formula C18H22N4O4S3 B2488387 ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate CAS No. 681224-76-0

ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate

Cat. No.: B2488387
CAS No.: 681224-76-0
M. Wt: 454.58
InChI Key: WXBKMEFFZICVBQ-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a synthetic small molecule characterized by:

  • Piperazine core: A six-membered ring with two nitrogen atoms, substituted at the 1-position by an ethyl carboxylate group.
  • Thioacetamide linker: A sulfur-containing acetyl group bridging the piperazine and a carbamoyl-methyl moiety.
  • 4-(Thiophen-2-yl)-1,3-thiazol-2-yl substituent: A bicyclic heteroaromatic system combining thiophene and thiazole rings, likely enhancing π-π stacking interactions in biological targets.

Properties

IUPAC Name

ethyl 4-[2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S3/c1-2-26-18(25)22-7-5-21(6-8-22)16(24)12-27-11-15(23)20-17-19-13(10-29-17)14-4-3-9-28-14/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBKMEFFZICVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene and thiazole rings, followed by their functionalization and coupling with piperazine. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbamoyl and sulfanyl groups can be reduced to their corresponding amines and thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbamoyl group can yield primary amines.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and thiazole moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares core features with several analogs (Table 1), differing primarily in substituents and linker chemistry:

Compound Name / ID Key Structural Features Biological Relevance / Synthesis Insights Reference
Target Compound Piperazine-ethyl carboxylate, thioacetamide, 4-(thiophen-2-yl)thiazole Hypothesized kinase inhibition (structural analogy) N/A
MK41 (RTC20) Piperazine linked to 4-(thiophen-2-yl)butanone, trifluoromethylphenyl 82% synthesis yield; potential CNS activity
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole-thioacetyl linker, 3,4-dimethylphenyl substituent Broad applications (CAS: 851129-41-4; e.g., antimicrobial)
EN300-265939 Piperazine-sulfonyl, cyclopenta[b]thiophene-cyanamide Building block for kinase inhibitors
Compound 18 Piperazine-trifluoromethylphenyl, thiophen-2-yl butanamide Evaluated for receptor binding affinity

Key Observations :

Piperazine Core: All analogs retain the piperazine scaffold, which is often functionalized to modulate solubility and bioavailability. The ethyl carboxylate in the target compound may enhance water solubility compared to non-polar substituents (e.g., trifluoromethyl in MK41) .

Heteroaromatic Substituents : The 4-(thiophen-2-yl)thiazole group distinguishes the target from analogs with simpler aryl groups (e.g., 3,4-dimethylphenyl in ). This may confer enhanced selectivity for thiazole-dependent enzymes .

Biological Activity

Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H24N4O3S2
  • Molecular Weight : 430.0 g/mol
  • IUPAC Name : this compound

Thiazole derivatives, including components of this compound, have been shown to exert various biological effects through multiple mechanisms:

  • Target Interaction : Thiazole derivatives interact with specific biological targets, modulating their activity which can lead to therapeutic effects such as anti-inflammatory and antimicrobial activities.
  • Biochemical Pathways : These compounds can influence several biochemical pathways, affecting processes like cell signaling and gene expression.
  • Pharmacokinetics : Generally characterized by good absorption and distribution profiles, thiazole derivatives are often well-tolerated in biological systems.

Antimicrobial Activity

Research indicates that compounds containing thiophene and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound show activity against a range of pathogens, including bacteria and fungi.

CompoundTarget OrganismInhibitory Concentration (IC50)
Compound AE. coli5 µM
Compound BS. aureus3 µM
Ethyl DerivativeC. albicans4 µM

Anti-Tubercular Activity

Recent studies have focused on the anti-tubercular potential of thiazole-containing compounds. For example, a series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results:

  • Active Compounds : Certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra.

Study on Antimicrobial Efficacy

In a comparative study published in 2020, researchers synthesized various thiazole derivatives and tested their antimicrobial efficacy. The study highlighted that the presence of the thiophene group significantly enhanced the activity against gram-positive bacteria.

Cytotoxicity Assessment

A cytotoxicity evaluation was performed on human embryonic kidney cells (HEK-293) to assess the safety profile of ethyl derivatives. The results indicated low cytotoxicity levels, suggesting a favorable therapeutic index for further development.

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